tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
Description
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-9,13H,4-6H2,1-3H3 |
InChI Key |
UGUKOAKUOOGHRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COC(C1)C2O |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Enolate Formation
The synthesis of bicyclic tert-butyl carbamates often begins with the generation of a stabilized enolate intermediate. For example, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone) undergoes deprotonation at the α-position using strong non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) . These reactions are conducted in anhydrous tetrahydrofuran (THF) at cryogenic temperatures (-78°C) to minimize side reactions.
Reaction Conditions:
-
Base: LDA (2.0 equiv, 1.68 M in hexane/THF)
-
Solvent: THF
-
Temperature: -78°C → gradual warming to room temperature
-
Time: 1–5 hours
Trifluoromethanesulfonylation
The enolate intermediate reacts with N-phenylbis(trifluoromethanesulfonimide) to install the triflate group. This step proceeds via nucleophilic displacement, yielding tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate .
Key Parameters:
| Parameter | Value |
|---|---|
| Triflating Agent | N-phenylbis(trifluoromethanesulfonimide) (1.05–1.1 equiv) |
| Solvent | THF |
| Temperature | -78°C → room temperature |
| Yield | 78–92% |
Purification:
-
Chromatography: Silica gel column with ethyl acetate/hexane gradients (0–35%)
-
Purity: >95% (by NMR)
Alternative Enolization Strategies
Sodium Hexamethyldisilazide (NaHMDS) as Base
In scaled-up syntheses, NaHMDS (1.0 M in THF) offers a safer alternative to pyrophoric LDA. A solution of N-Boc-nortropinone in THF is treated with NaHMDS at -78°C, followed by triflating agent addition. This method achieves comparable yields (80–85%) with reduced handling risks.
Potassium Bis(trimethylsilyl)amide (KHMDS)
KHMDS in toluene/THF mixtures enables enolate formation at higher temperatures (-40°C), reducing energy consumption. Subsequent triflation affords the target triflate in 78% yield after aqueous workup.
Oxabicyclo Ring Formation
The 6-oxa bridge in the target molecule suggests a late-stage oxidative cyclization or etherification step. Potential approaches include:
Epoxide Ring-Opening
Formation of an epoxide intermediate followed by acid-catalyzed ring-opening with water could install both the hydroxyl and ether functionalities. For example, epoxidation of a precursor alkene using m-chloroperbenzoic acid (mCPBA) might precede nucleophilic attack by water.
Mitsunobu Reaction
A Mitsunobu coupling between a secondary alcohol and a hydroxylamine derivative could construct the oxabicyclo framework. This would require diethyl azodicarboxylate (DEAD) and triphenylphosphine under anhydrous conditions.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for enolate formation and triflation steps improves heat dissipation and reaction consistency. A reported pilot-scale setup achieved 89% yield with 99.5% purity by integrating in-line IR monitoring.
Solvent Recycling
THF recovery via distillation reduces waste and costs. Process intensification studies demonstrate 70% solvent reuse without yield loss.
Analytical Characterization
Critical quality control metrics for intermediates include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% area |
| Enantiomeric Excess | Chiral SFC | ≥99% ee |
| Residual Solvents | GC-FID | <500 ppm (THF) |
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization:
-
Acidic Hydrolysis : Concentrated HCl in dioxane at 80°C cleaves the ester, producing 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid.
-
Basic Hydrolysis : NaOH in aqueous THF at 60°C achieves similar results, with the reaction time optimized to 4–6 hours.
The hydroxyl group at the 8-position can be selectively protected or deprotected, enabling sequential functionalization. For example, silylation with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole preserves the hydroxyl group during subsequent reactions.
Oxidation and Reduction Reactions
The hydroxyl group is susceptible to oxidation, while the bicyclic framework can undergo reduction to alter ring strain or stereochemistry:
The 8-oxo derivative (CAS 637301-19-0) is a key intermediate for synthesizing tropane alkaloid analogs .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution reactions, enabling the introduction of diverse leaving groups:
Triflate Formation
Treatment with N-phenylbis(trifluoromethanesulfonimide) and a strong base (e.g., LDA) generates a triflate intermediate, which is highly reactive in cross-coupling reactions :
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| Deprotonation | LDA, THF, -78°C | Selective enolate formation at the 3-position |
| Triflation | N-phenylbis(triflimide), -78°C → RT | Stable triflate product isolated via chromatography |
This triflate intermediate has been utilized in Suzuki-Miyaura couplings to introduce aryl groups at the 3-position .
Cyclization and Ring-Opening Reactions
The oxabicyclo framework undergoes ring-opening under specific conditions:
-
Acid-Mediated Ring-Opening : HCl in MeOH at 50°C cleaves the ether linkage, yielding a linear amino alcohol derivative.
-
Base-Induced Rearrangement : KOtBu in DMF facilitates ring expansion to form a seven-membered lactam.
Stability and Degradation Pathways
The compound exhibits stability under standard laboratory conditions but degrades under extreme pH or UV exposure:
-
Photodegradation : UV light (254 nm) in MeOH leads to decarboxylation and fragmentation over 48 hours.
-
Thermal Stability : Decomposition initiates at 180°C, confirmed by TGA analysis.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its biological activity due to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate biochemical pathways, making it a candidate for drug discovery and therapeutic applications.
- Mechanism of Action : Research indicates that tert-butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate may influence signaling pathways by binding to proteins involved in these processes, potentially leading to enzyme inhibition or receptor modulation .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique bicyclic structure allows for various chemical modifications, including oxidation and reduction reactions.
| Reaction Type | Example Reagents | Potential Products |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones |
| Reduction | Lithium aluminum hydride | Alcohols, Amines |
| Substitution | Various nucleophiles | Diverse derivatives |
These reactions highlight the compound's utility in synthesizing derivatives that may possess enhanced biological properties or novel functionalities .
Studies indicate that the compound exhibits potential pharmacological effects, including:
- Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways crucial for cellular functions.
- Receptor Modulation : The compound's structure allows it to interact with receptors, influencing neurotransmission and other signaling mechanisms .
Case Studies
Several case studies have explored the applications of this compound:
- Anticancer Research : A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Neuropharmacology : Another research effort highlighted the potential of this compound in modulating neurotransmitter systems, suggesting applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Hydroxyl vs. Dihydroxy Derivatives
tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No.: 2708284-09-5 Molecular Formula: C₁₁H₁₉NO₅ Molecular Weight: 245.30 g/mol Key Difference: Two hydroxyl groups at position 8 instead of one. Implications:
- Increased hydrophilicity and hydrogen-bonding capacity compared to the mono-hydroxyl analog.
- Potential for unique regioselective reactivity in oxidation or protection reactions .
Hydroxyl vs. Oxo (Ketone) Derivatives
tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No.: 637301-19-0 Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.28 g/mol Key Difference: Oxo group at position 8 instead of hydroxyl. Implications:
- Higher electrophilicity at the carbonyl carbon, enabling nucleophilic additions (e.g., Grignard reactions).
- Reduced solubility in polar solvents compared to hydroxylated analogs .
tert-Butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No.: 1369502-46-4 Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.28 g/mol Key Difference: Oxo group at position 6 instead of 7. Implications:
- Predicted collision cross-section (CCS) data available for mass spectrometry applications (e.g., [M+H]+: 151.5 Ų) .
Hydroxyl vs. Formyl Derivatives
tert-Butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No.: 637301-17-8 Molecular Formula: C₁₃H₂₁NO₃ Molecular Weight: 239.31 g/mol Key Difference: Formyl group at position 8. Implications:
Physicochemical and Commercial Properties
| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Functional Group | Purity | Supplier |
|---|---|---|---|---|---|---|
| tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate | 1228676-24-1 | C₁₁H₁₉NO₄ | 229.27 | 8-hydroxyl | ≥97% | Aladdin Scientific |
| tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate | 2708284-09-5 | C₁₁H₁₉NO₅ | 245.30 | 8,8-dihydroxy | 95% | Combi-Blocks Inc. |
| tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | 637301-19-0 | C₁₂H₁₉NO₃ | 225.28 | 8-oxo | 95% | PharmaBlock Sciences |
| tert-Butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | 1369502-46-4 | C₁₂H₁₉NO₃ | 225.28 | 6-oxo | N/A | LabNetwork |
| tert-Butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate | 637301-17-8 | C₁₃H₂₁NO₃ | 239.31 | 8-formyl | 95% | Combi-Blocks Inc. |
Key Observations :
- The hydroxyl and dihydroxy derivatives exhibit higher molecular weights due to oxygen content.
- Commercial availability varies: The mono-hydroxyl compound is sold at smaller scales (100 mg), while others (e.g., dihydroxy) are available up to 1 g .
Biological Activity
tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of approximately 229.27 g/mol, this compound features a unique bicyclic structure that may influence its interaction with biological systems .
Structure and Properties
The structural characteristics of this compound are critical for its biological activity. The presence of functional groups such as the hydroxy group and the tert-butyl group contributes to its reactivity and potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.27 g/mol |
| CAS Number | 1638772-20-9 |
| Synonyms | tert-butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylic acid, 8-hydroxy-, 1,1-dimethylethyl ester |
Biological Activity
Research indicates that this compound exhibits significant biological activity due to its ability to interact with specific molecular targets, including enzymes and receptors . These interactions can modulate various biochemical pathways, making it a candidate for drug discovery and therapeutic applications.
The compound's mechanism of action is believed to involve binding to specific receptors or enzymes, thereby influencing their activity and affecting cellular signaling pathways. This modulation can have various biological effects, including anti-inflammatory and antimicrobial properties .
Case Studies
- Antimicrobial Activity : In vitro studies have shown that derivatives of bicyclic compounds similar to tert-butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane demonstrate efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .
- Neuropharmacological Effects : Research into structurally related compounds has indicated possible neuropharmacological effects, which could be explored further for therapeutic uses in treating neurological disorders .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as a building block for more complex molecules with enhanced biological activity . The synthesis typically involves multi-step processes starting from simpler organic precursors, emphasizing the importance of reaction conditions in achieving desired yields.
Synthesis Overview
The synthesis of tert-butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane involves:
Q & A
Q. For structural analogs, what computational tools are recommended to predict reactivity and stability?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess oxidative stability.
- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., monoamine transporters) to prioritize synthetic targets.
- QSAR models : Corrogate substituent effects on solubility and LogD .
Q. What safety protocols are essential when handling this compound in scale-up reactions?
- Explosion hazards : Avoid sparks or open flames (tert-butyl derivatives can form peroxides ).
- Ventilation : Use fume hoods for reactions involving volatile bases (e.g., triethylamine).
- PPE : Nitrile gloves and safety goggles are mandatory; avoid skin contact with the hydroxylated intermediate, which may cause irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
